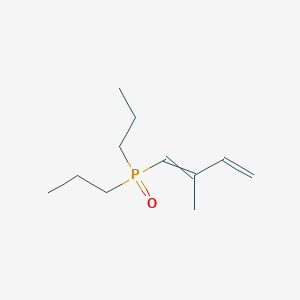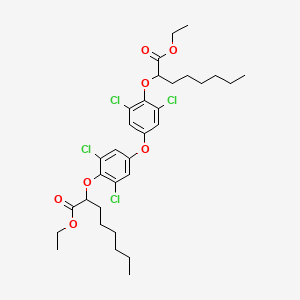
2,2'-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl eseter
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester is a complex organic compound characterized by its unique molecular structure It contains multiple aromatic rings, ether linkages, and carboxylic acid ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4,1-phenylene and octanoic acid.
Ether Formation: The phenylene groups are linked via an ether bond using a suitable dehydrating agent.
Esterification: The carboxylic acid groups are esterified with ethanol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and ether linkages.
Reduction: Reduction reactions can target the ester groups, converting them back to carboxylic acids.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Products include carboxylic acids and quinones.
Reduction: Products include alcohols and carboxylic acids.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester involves its interaction with molecular targets through its aromatic and ester groups. These interactions can modulate various biochemical pathways, making it a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Oxybis(4,1-phenylene))bis(propan-2-ol): Similar in structure but with different functional groups.
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide: Shares aromatic characteristics but differs in functional groups.
3-methoxyfuran-2-carbaldehyde: Contains an aromatic ring but with different substituents.
Uniqueness
2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester is unique due to its combination of ether linkages, aromatic rings, and ester groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
63538-28-3 |
|---|---|
Fórmula molecular |
C32H42Cl4O7 |
Peso molecular |
680.5 g/mol |
Nombre IUPAC |
ethyl 2-[2,6-dichloro-4-[3,5-dichloro-4-(1-ethoxy-1-oxooctan-2-yl)oxyphenoxy]phenoxy]octanoate |
InChI |
InChI=1S/C32H42Cl4O7/c1-5-9-11-13-15-27(31(37)39-7-3)42-29-23(33)17-21(18-24(29)34)41-22-19-25(35)30(26(36)20-22)43-28(32(38)40-8-4)16-14-12-10-6-2/h17-20,27-28H,5-16H2,1-4H3 |
Clave InChI |
RBPVNFDMQBQDMY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(=O)OCC)OC1=C(C=C(C=C1Cl)OC2=CC(=C(C(=C2)Cl)OC(CCCCCC)C(=O)OCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


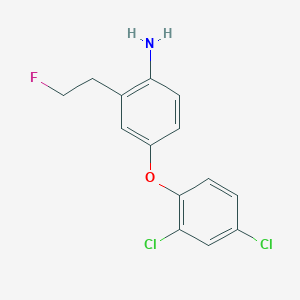
![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)
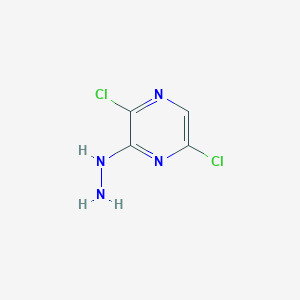
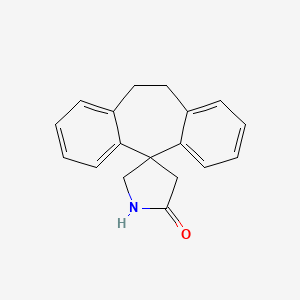

![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
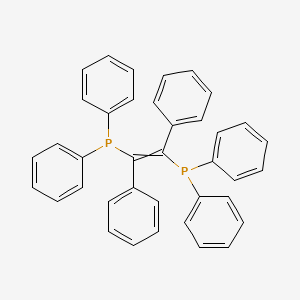
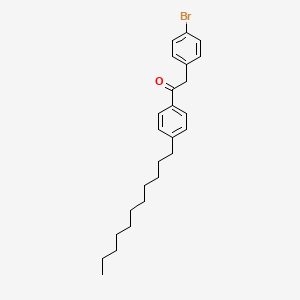

![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
